molecular formula C7H13NO B14007621 Aziridine, 2-ethyl-1-(oxiranylmethyl)- CAS No. 4465-97-8

Aziridine, 2-ethyl-1-(oxiranylmethyl)-

Cat. No.: B14007621
CAS No.: 4465-97-8
M. Wt: 127.18 g/mol
InChI Key: HHSKTLKGFHKHOI-UHFFFAOYSA-N
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Description

Aziridine, 2-ethyl-1-(oxiranylmethyl)- is an organic compound that features a three-membered ring structure containing nitrogen. This compound is a derivative of aziridine, which is known for its significant practical interest due to its unique chemical properties and reactivity. Aziridine compounds are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 2-ethyl-1-(oxiranylmethyl)- can be synthesized through several methods. One common approach involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction produces aryl aziridine carboxylates with high yields and excellent cis-diastereoselectivity . Another method involves the use of N-tosyl imines with iodomethyllithium, which allows for the efficient synthesis of aziridines .

Industrial Production Methods

Industrial production of aziridine compounds often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. The Wenker synthesis is another industrial method, where aminoethanol is converted to the sulfate ester, which then undergoes base-induced sulfate elimination to produce aziridine .

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-ethyl-1-(oxiranylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of aziridine compounds include ethyl diazoacetate, Bi(OTf)3, iodomethyllithium, and various nucleophiles. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products

The major products formed from the reactions of aziridine, 2-ethyl-1-(oxiranylmethyl)- include aryl aziridine carboxylates, amines, and various substituted aziridines depending on the specific reaction and reagents used .

Mechanism of Action

The mechanism of action of aziridine, 2-ethyl-1-(oxiranylmethyl)- involves its highly strained ring structure, which makes it reactive towards nucleophiles. The ring-opening reactions of aziridines with nucleophiles result in the formation of alkylated products. This reactivity is exploited in various applications, including the synthesis of biologically active compounds and crosslinking in coatings .

Properties

CAS No.

4465-97-8

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

2-ethyl-1-(oxiran-2-ylmethyl)aziridine

InChI

InChI=1S/C7H13NO/c1-2-6-3-8(6)4-7-5-9-7/h6-7H,2-5H2,1H3

InChI Key

HHSKTLKGFHKHOI-UHFFFAOYSA-N

Canonical SMILES

CCC1CN1CC2CO2

Origin of Product

United States

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